Lipophilicity Versus Regioisomeric Analogs
5,8-Dimethylquinoline-3-carboxylic acid exhibits a computed partition coefficient (XLogP3-AA) of 2.4 [1]. This value is notably lower than that of the 2,4-dimethyl regioisomer (LogP ≈ 2.55-2.58) [2] and the 6,8-dimethyl regioisomer (LogP ≈ 2.37-2.55) [3], but significantly higher than the unsubstituted quinoline-3-carboxylic acid (LogP ≈ 1.93-2.18) [4] and the mono-methylated 8-methylquinoline-3-carboxylic acid (LogP = 2.24) . This intermediate lipophilicity, dictated by the specific 5,8-disubstitution pattern, may offer a favorable balance between membrane permeability and aqueous solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4; LogP = 2.54980 |
| Comparator Or Baseline | 2,4-Dimethylquinoline-3-carboxylic acid (LogP ≈ 2.55-2.58); 6,8-Dimethylquinoline-3-carboxylic acid (LogP ≈ 2.37-2.55); 8-Methylquinoline-3-carboxylic acid (LogP = 2.24); Quinoline-3-carboxylic acid (LogP ≈ 1.93-2.18) |
| Quantified Difference | ΔLogP ≈ -0.15 to -0.18 vs. 2,4-regioisomer; ΔLogP ≈ +0.16 vs. 8-methyl analog; ΔLogP ≈ +0.22 to +0.47 vs. unsubstituted core |
| Conditions | Computed partition coefficients using XLogP3 algorithm (PubChem) and experimental/reported LogP values from vendor and database sources. |
Why This Matters
Lipophilicity is a critical determinant of passive membrane permeability and oral bioavailability; selecting a regioisomer with a specific LogP value can be essential for optimizing pharmacokinetic profiles in lead optimization programs.
- [1] PubChem. 5,8-Dimethylquinoline-3-carboxylic acid. Computed Properties (XLogP3-AA). CID 14672834. https://pubchem.ncbi.nlm.nih.gov/compound/14672834 View Source
- [2] Chembase.cn. 2,4-dimethylquinoline-3-carboxylic acid. LogP = 2.581. https://www.chembase.cn/details-77908.html View Source
- [3] Chembase.cn. 6,8-dimethylquinoline-3-carboxylic acid. LogP = 2.3700523. https://www.chembase.cn/details-153210.html View Source
- [4] ChemSrc. Quinoline-3-carboxylic acid. LogP = 2.18. https://m.chemsrc.com/en/cas/6480-68-8_1055580.html View Source
